
3-Phosphoglycéraldéhyde
Vue d'ensemble
Description
DL-Glyceraldehyde 3-phosphate is a significant biochemical compound that serves as an intermediate in several metabolic pathways, including glycolysis and gluconeogenesis. It plays a crucial role in cellular respiration and energy production. This compound is also known for its inhibitory effects on the growth of Escherichia coli and its role as a competitive inhibitor of acyltransferase enzymes .
Applications De Recherche Scientifique
DL-Glyceraldehyde 3-phosphate has extensive applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: The compound is crucial in metabolic studies, particularly in understanding glycolysis and gluconeogenesis pathways.
Medicine: It is used in research related to metabolic disorders and diseases such as diabetes and cancer.
Industry: DL-Glyceraldehyde 3-phosphate is employed in the production of various biochemical reagents and as an intermediate in the synthesis of other compounds
Orientations Futures
Research into the role of 3-Phosphoglyceraldehyde in various biological processes is ongoing. For example, a study found that G3P homeostasis plays an important role in the growth and virulence factor production of Pseudomonas aeruginosa PAO1 . Another study suggested that GlpD, the key enzyme for G3P catabolism, is a potential therapeutic target for the prevention and treatment of infections by this pathogen .
Analyse Biochimique
Biochemical Properties
3-Phosphoglyceraldehyde plays a crucial role in biochemical reactions. It is an intermediate in both glycolysis and gluconeogenesis . It interacts with various enzymes, including aldolase, triose phosphate isomerase, and glyceraldehyde 3-phosphate dehydrogenase . These interactions are essential for the conversion of fructose 1,6-bisphosphate and dihydroxyacetone phosphate into 3-Phosphoglyceraldehyde .
Cellular Effects
3-Phosphoglyceraldehyde influences cell function by participating in metabolic pathways that provide energy and intermediate products needed for life activities . It has been observed to delay apoptosis when added to cells .
Molecular Mechanism
The molecular mechanism of 3-Phosphoglyceraldehyde involves its transformation into glycerate-1, 3-biphosphate, a process catalyzed by glyceraldehyde 3-phosphate dehydrogenase . This process is accompanied by the production of NADH .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phosphoglyceraldehyde can change over time. For instance, it has been observed to delay apoptotic phenomena when added to a cell-free system .
Metabolic Pathways
3-Phosphoglyceraldehyde is involved in several metabolic pathways, including glycolysis and gluconeogenesis . It interacts with enzymes such as aldolase, triose phosphate isomerase, and glyceraldehyde 3-phosphate dehydrogenase .
Subcellular Localization
The subcellular localization of 3-Phosphoglyceraldehyde is primarily in the cytosol, where glycolysis occurs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DL-Glyceraldehyde 3-phosphate can be synthesized from its diethyl acetal derivative. The preparation involves hydrolysis of DL-glyceraldehyde-3-phosphate diethyl acetal barium salt in the presence of Dowex-50 hydrogen form resin. The reaction is carried out in a boiling water bath, followed by rapid cooling and centrifugation to obtain the desired compound .
Industrial Production Methods: In industrial settings, DL-Glyceraldehyde 3-phosphate is typically produced through enzymatic reactions. It can be derived from fructose 1,6-bisphosphate by the action of fructose bisphosphate aldolase, which also produces dihydroxyacetone phosphate. The triose phosphate isomerase enzyme then converts dihydroxyacetone phosphate to DL-Glyceraldehyde 3-phosphate .
Analyse Des Réactions Chimiques
Types of Reactions: DL-Glyceraldehyde 3-phosphate undergoes various chemical reactions, including oxidation, reduction, and phosphorylation.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to 1,3-bisphosphoglycerate by glyceraldehyde phosphate dehydrogenase in the presence of NAD+.
Reduction: It can be reduced to glycerol 3-phosphate by glycerol 3-phosphate dehydrogenase.
Phosphorylation: The phosphorylation of DL-Glyceraldehyde 3-phosphate is a key step in glycolysis, where it is converted to 1,3-bisphosphoglycerate.
Major Products: The major products formed from these reactions include 1,3-bisphosphoglycerate, glycerol 3-phosphate, and dihydroxyacetone phosphate .
Mécanisme D'action
DL-Glyceraldehyde 3-phosphate exerts its effects primarily through its role in metabolic pathways. It acts as a substrate for glyceraldehyde phosphate dehydrogenase, catalyzing the conversion to 1,3-bisphosphoglycerate. This reaction involves the oxidation of DL-Glyceraldehyde 3-phosphate and the reduction of NAD+ to NADH. The compound also inhibits the growth of Escherichia coli by interfering with acyltransferase enzymes .
Similar Compounds:
Dihydroxyacetone phosphate: Another intermediate in glycolysis, which can be converted to DL-Glyceraldehyde 3-phosphate by triose phosphate isomerase.
Fructose 1,6-bisphosphate: A precursor in the glycolytic pathway that is split into DL-Glyceraldehyde 3-phosphate and dihydroxyacetone phosphate by fructose bisphosphate aldolase.
Glycerol 3-phosphate: A reduced form of DL-Glyceraldehyde 3-phosphate, involved in lipid metabolism.
Uniqueness: DL-Glyceraldehyde 3-phosphate is unique due to its dual role as both a metabolic intermediate and an inhibitor of bacterial growth. Its involvement in multiple metabolic pathways and its inhibitory effects on specific enzymes make it a compound of significant interest in both biochemical research and industrial applications .
Propriétés
IUPAC Name |
(2-hydroxy-3-oxopropyl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJXRIRHZLFYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861814 | |
| Record name | 2-Hydroxy-3-oxopropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
591-59-3, 142-10-9 | |
| Record name | 3-Phosphoglyceraldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Glyceraldehyde 3-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-oxopropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-glyceraldehyde 3-phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHOSPHOGLYCERALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7466PL1110 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
- A: Beyond its role in energy production, 3-Phosphoglyceraldehyde can be siphoned off from glycolysis to generate precursors for various biosynthetic pathways, including serine biosynthesis [, ].
A: 3-Phosphoglyceraldehyde interacts with glyceraldehyde 3-phosphate dehydrogenase (GAPDH) [, , , ]. This interaction leads to the oxidation of 3-PGA to 1,3-bisphosphoglycerate, a high-energy compound that drives ATP synthesis in the subsequent step of glycolysis [, , , ].
A: The oxidation of 3-Phosphoglyceraldehyde by GAPDH is coupled with the reduction of NAD+ to NADH [, ]. This reaction contributes to maintaining the cellular redox balance and influences downstream metabolic processes dependent on NAD+/NADH levels [, , ].
- A: While specific spectroscopic data wasn't detailed in the provided research, 3-Phosphoglyceraldehyde can be characterized by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals information about its structure and interactions with enzymes [].
- A: 3-Phosphoglyceraldehyde is a metabolic intermediate, not a catalyst. Its role is to be transformed within metabolic pathways [].
- A: Early research on 3-Phosphoglyceraldehyde was instrumental in elucidating the glycolytic pathway [, ]. This work laid the foundation for our understanding of central carbon metabolism and its regulation [, ].
- A: Research on 3-Phosphoglyceraldehyde extends beyond biochemistry and intersects with fields like plant biology, microbiology, and potentially medicine. Understanding its role in diverse organisms can offer insights into metabolic regulation, disease mechanisms, and potential therapeutic targets [, , , , , , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



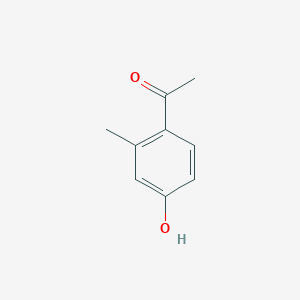
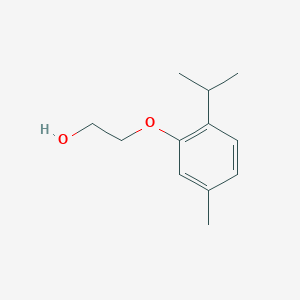
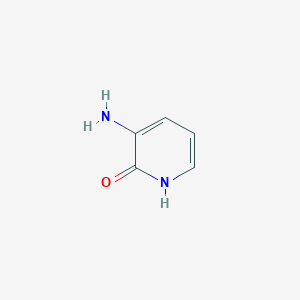


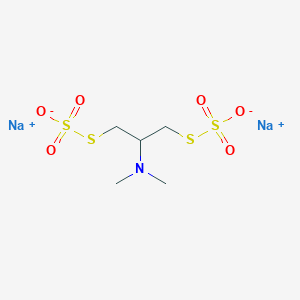
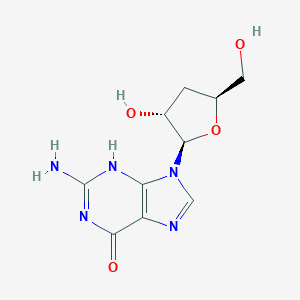
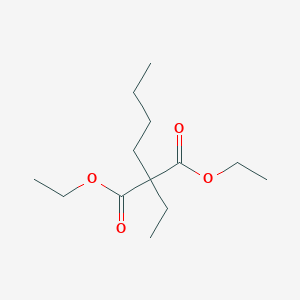


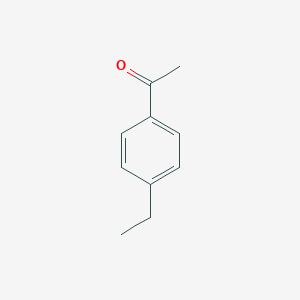
![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)
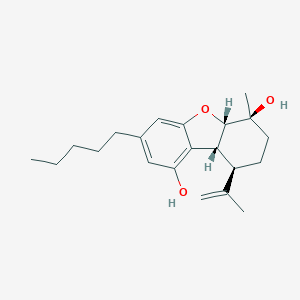
![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)